Licostinel - 153504-81-5

Licostinel

Catalog Number: EVT-272904
CAS Number: 153504-81-5
Molecular Formula: C8H3Cl2N3O4
Molecular Weight: 276.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Licostinel, chemically known as 6,7-dichloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione, is a synthetic compound investigated for its neuroprotective properties. [, , , , , ] It acts as a potent and competitive antagonist of the glycine site at the N-methyl-D-aspartate (NMDA) receptor. [, ] Licostinel's significance in scientific research stems from its potential as a therapeutic agent for conditions involving excitotoxicity, particularly ischemic stroke. [, ]

6,7-Dichloro-1,4-dihydroquinoxaline-2,3-dione (DCQX)

Compound Description: 6,7-Dichloro-1,4-dihydroquinoxaline-2,3-dione (DCQX) is a chemical compound that serves as a crucial precursor in the synthesis of Licostinel, specifically for radiolabeling purposes using carbon-11. []

Relevance: DCQX shares a significant structural similarity with Licostinel, lacking only the nitro group at the 5th position of the quinoxaline ring. This close structural resemblance makes it a highly relevant compound in the development and study of Licostinel, especially in the context of radiolabeling and investigating its biodistribution. []

Diethyl [1-11C]oxalate

Compound Description: Diethyl [1-11C]oxalate is a radiolabeled compound employed as a key building block in the synthesis of carbon-11 labeled Licostinel. []

Relevance: This compound plays a vital role in introducing the radiolabeled carbon-11 into the structure of Licostinel, enabling researchers to track its distribution and behavior within biological systems. This makes it a highly relevant compound in studying the pharmacokinetics and potential applications of Licostinel as a PET tracer. []

4,5-Dichloro-3-nitro-1,2-phenylenediamine

Compound Description: 4,5-Dichloro-3-nitro-1,2-phenylenediamine is a chemical compound used in the synthesis of Licostinel. It acts as a starting material, reacting with diethyl [1-11C]oxalate to form a key intermediate in the multi-step synthesis process. []

Relevance: The structure of this compound forms the core of Licostinel, making it directly relevant to its synthesis and chemical properties. Understanding the reactivity and characteristics of this compound is crucial for optimizing the production of Licostinel. []

4,5-Dichloro-1,2-phenylenediamine

Compound Description: This compound is a key precursor in the synthesis of both Licostinel and its radiolabeled analog. [] It reacts with diethyl oxalate to form the 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione core.

Relevance: The successful synthesis of both Licostinel and its carbon-11 labeled counterpart relies heavily on this compound. Its reactivity and availability directly impact the production and study of these important molecules. []

Dexamethasone (DEX)

Compound Description: Dexamethasone (DEX) is a potent synthetic glucocorticoid receptor agonist. [] In the context of the provided research, it was used to induce neurotoxicity in mice, providing a model to investigate the potential neuroprotective effects of Licostinel. []

Relevance: While not structurally related to Licostinel, Dexamethasone plays a crucial role in understanding the potential therapeutic benefits of Licostinel. The research demonstrates that Licostinel can mitigate the neurotoxic effects induced by Dexamethasone, highlighting its potential as a neuroprotective agent. []

Glutamate

Compound Description: Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system. It acts on NMDA receptors, among others. [, ]

Relevance: Licostinel, as an NMDA receptor antagonist targeting the glycine site, can influence the effects of glutamate in the brain. Understanding the interplay between these two compounds is crucial for comprehending the mechanisms underlying Licostinel's neuroprotective action, particularly in the context of stroke and excitotoxicity. [, ]

Synthesis Analysis

Licostinel can be synthesized through various chemical pathways, typically involving the modification of existing organic compounds to enhance selectivity for the GluN2B receptor. The synthesis often utilizes techniques like palladium-catalyzed reactions and amidine formation. For example, one method involves the coupling of specific aryl halides with amidines under controlled conditions to yield acyl amidines, which can then be further modified to produce Licostinel .

Technical Details

  • Reaction Conditions: Commonly performed in a two-chamber system with solvents like dimethylformamide and triethylamine.
  • Catalysts: Palladium acetate is frequently used as a catalyst in these reactions.
  • Purification: Products are typically purified using high-performance liquid chromatography techniques to ensure high purity levels (greater than 95%) as determined by nuclear magnetic resonance spectroscopy .
Molecular Structure Analysis

Licostinel's molecular structure is characterized by its specific arrangement of atoms that confer its pharmacological properties. The compound's structure includes functional groups that facilitate binding to the glycine site of the N-methyl-D-aspartate receptor.

Structure Data

  • Molecular Formula: The precise molecular formula has not been detailed in the sources but typically involves carbon, hydrogen, nitrogen, and oxygen.
  • 3D Structure: Advanced techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy are often employed to elucidate the three-dimensional conformation of Licostinel, which is crucial for understanding its interaction with biological targets .
Chemical Reactions Analysis

Licostinel undergoes specific chemical reactions that are significant for its function as a receptor antagonist. These reactions primarily involve competitive binding at the glycine site of the N-methyl-D-aspartate receptor.

Reactions

  • Competitive Antagonism: Licostinel competes with glycine for binding at the receptor site, inhibiting receptor activation.
  • Biochemical Pathways: Its interactions can influence downstream signaling pathways related to synaptic plasticity and neuronal excitability.

Technical details regarding these reactions include kinetic studies that measure binding affinities and inhibition constants, providing insight into its potency and selectivity .

Mechanism of Action

Licostinel's mechanism of action involves blocking the ion channel of the N-methyl-D-aspartate receptor upon binding to the glycine site. This blockade prevents calcium influx into neurons, which is critical for various cellular processes including synaptic plasticity.

Process and Data

  • Ion Channel Modulation: By inhibiting calcium flow, Licostinel alters neurotransmission dynamics, potentially reducing excitotoxicity associated with overactivation of glutamatergic pathways.
  • Pharmacodynamics: Studies demonstrate that Licostinel effectively reduces neuronal excitability in vitro, supporting its role as a neuroprotective agent .
Physical and Chemical Properties Analysis

Licostinel exhibits several physical and chemical properties that are relevant to its functionality and applications.

Physical Properties

Chemical Properties

  • Stability: Stability under physiological conditions is crucial for therapeutic applications.
  • Reactivity: Reactivity profiles indicate how Licostinel interacts with biological systems and other chemical entities.

Relevant analyses often involve spectroscopic methods to assess purity and structural integrity post-synthesis .

Applications

Licostinel has potential applications in various scientific fields, particularly in neuropharmacology. Its ability to selectively antagonize the GluN2B subunit of the N-methyl-D-aspartate receptor positions it as a candidate for:

  • Therapeutic Development: Targeting cognitive disorders such as Alzheimer's disease by modulating glutamatergic signaling.
  • Research Tool: Serving as a pharmacological tool in studies investigating synaptic plasticity and neuronal health.

Ongoing research continues to explore its efficacy and safety profiles in clinical settings, particularly through Phase II clinical trials aimed at assessing its therapeutic benefits .

Neuropharmacological Mechanisms of Licostinel

Glycine-Site Antagonism at NMDA Receptors

Licostinel (ACEA-1021) is a competitive antagonist targeting the glycine co-agonist site (GlyB site) on the N-methyl-D-aspartate (NMDA) receptor complex. Unlike glutamate-site antagonists that directly block the primary neurotransmitter binding pocket, glycine-site antagonists exploit the NMDA receptor's absolute requirement for a co-agonist (glycine or D-serine) alongside glutamate for channel activation [3] [5]. This glycine binding occurs at the GluN1 subunit, distinct from the glutamate binding site on GluN2 subunits. By competitively displacing glycine at this modulatory site, Licostinel effectively prevents full receptor activation even in the presence of pathologically elevated glutamate concentrations during excitotoxic events such as cerebral ischemia [2] [7]. This mechanism offers a theoretical advantage over direct glutamate-site antagonists by potentially preserving some baseline NMDA receptor activity necessary for physiological neuronal communication while inhibiting pathological overactivation.

Structural Basis of Competitive Inhibition at the NMDA Receptor Glycine Site

The structural basis of Licostinel's action lies in its specific molecular interactions within the glycine-binding pocket of the GluN1 subunit. Licostinel belongs to the quinoxalinedione class (5-nitro-6,7-dichloro-2,3-quinoxalinedione), characterized by a planar, heterocyclic structure facilitating high-affinity engagement with the glycine site [3] [8]. Crystallographic studies of related NMDA receptor ligand-binding domains (LBDs) reveal that the glycine binding site is located at the interface between two globular domains (D1 and D2) of the GluN1 subunit. Competitive antagonists like Licostinel stabilize the open-cleft conformation of this bilobed domain, preventing the domain closure typically induced by glycine binding that is essential for receptor gating [4] [9].

Key structural features underpinning Licostinel's affinity and selectivity include:

  • Electron-deficient aromatic core: The quinoxalinedione moiety mimics the planar structure of glycine but exhibits significantly higher affinity due to additional interactions.
  • Chlorine substituents (6,7-dichloro): These halogen atoms form critical hydrophobic interactions and potentially halogen bonds with residues in the binding pocket, enhancing binding stability.
  • Nitro group (5-nitro): Contributes to electron deficiency and may engage in polar interactions or hydrogen bonding networks within the binding site.

Compared to earlier glycine-site antagonists like kynurenic acid, Licostinel demonstrates superior potency and selectivity, partly attributable to its optimized steric and electronic complementarity within the GlyB site [3] [5]. Its binding affinity (Ki in the low nanomolar range) significantly exceeds that of endogenous glycine (micromolar concentrations), enabling effective displacement under pathological conditions [2].

Table 1: Comparative Binding Characteristics of Glycine-Site Antagonists

CompoundChemical ClassTarget Affinity (Ki)Primary Subunit Interaction
Licostinel (ACEA-1021)Quinoxalinedione~10-50 nMGluN1 (GlyB site)
Gavistinel (GV150526)Quinoxalinedione~20-80 nMGluN1 (GlyB site)
Kynurenic AcidKynurenine metabolite~8-15 µMGluN1 (GlyB site)
DCKACarboxylic acid~0.4 µMGluN1 (GlyB site)

Pharmacodynamic Interactions With NMDA Receptor Subtypes

NMDA receptors exist as heterotetramers with diverse subunit compositions (GluN1 combined with GluN2A-D or GluN3A-B), conferring distinct pharmacological and functional properties [1] [6]. Licostinel exhibits minimal selectivity between NMDA receptor subtypes defined by different GluN2 subunits (GluN2A-D) in in vitro binding assays, effectively antagonizing glycine binding across all variants [1] [9]. This pan-antagonism arises because the glycine-binding GluN1 subunit is common to all receptor complexes, contrasting with glutamate-site antagonists whose affinity can vary significantly depending on the specific GluN2 subunit (e.g., GluN2A vs. GluN2B) [1] [4].

However, functional antagonism in vivo may be influenced by receptor localization:

  • Synaptic vs. Extrasynaptic NMDA Receptors: Excitotoxic neuronal death is predominantly mediated by excessive activation of extrasynaptic NMDA receptors, particularly those containing GluN2B subunits [7] [9]. While Licostinel antagonizes both synaptic and extrasynaptic populations, its action on extrasynaptic receptors may contribute significantly to its neuroprotective efficacy observed in stroke models [2] [7].
  • Receptor Maturation: Developing neurons express higher levels of GluN2B-containing receptors, while GluN2A expression increases with synaptic maturation. Licostinel's consistent affinity across subtypes suggests potential neuroprotection independent of developmental stage.
  • Triheteromeric Receptors: Receptors containing two different GluN2 subunits (e.g., GluN1/2A/2B triheteromers) represent a substantial neuronal population. Licostinel retains efficacy at these receptors due to the invariant GluN1 subunit [1] [9].

Licostinel's lack of subunit selectivity distinguishes it from compounds like ifenprodil (GluN2B-selective) or TCN201 (GluN2A-selective) but ensures broad-spectrum inhibition of NMDA receptors contributing to excitotoxicity. Its pharmacodynamic profile minimizes the risk of disrupting subunit-specific physiological functions, such as GluN2A-mediated pro-survival signaling, potentially contributing to its favorable tolerability profile in clinical trials compared to channel blockers like selfotel [2] [7].

Table 2: NMDA Receptor Subunit Sensitivity to Pharmacologic Agents

CompoundGluN2A AffinityGluN2B AffinityGluN2C AffinityGluN2D AffinityPrimary Mechanism
LicostinelHighHighHighHighGlycine-site antagonism
IfenprodilLowVery HighLowLowAllosteric inhibition (ATD)
d-AP5ModerateModerateModerateModerateGlutamate-site antagonism
PPDAModerateModerateHighHighGlutamate-site antagonism
MemantineModerateModerateModerateModerateChannel block (low affinity)

Secondary Modulation of AMPA and Kainate Receptor Activity

Beyond its primary action at the NMDA receptor glycine site, emerging evidence indicates Licostinel possesses concentration-dependent modulatory effects on non-NMDA ionotropic glutamate receptors, specifically α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors [3] [8]. This secondary activity broadens its potential as a multi-target neuroprotectant, particularly relevant given the cooperative roles of different glutamate receptor subtypes in excitotoxic cascades.

Concentration-Dependent Antagonism of Non-NMDA Glutamate Receptors

Licostinel's interaction with AMPA and kainate receptors exhibits distinct concentration dependency:

  • AMPA Receptors: At concentrations exceeding those required for NMDA receptor glycine site saturation (typically >10 µM), Licostinel demonstrates non-competitive antagonism of AMPA receptor-mediated currents [8]. Electrophysiological studies show it reduces the peak amplitude of AMPA-evoked currents in cultured neurons without significantly altering receptor desensitization kinetics, suggesting interaction with a site distinct from the competitive glutamate-binding site or allosteric modulators like cyclothiazide.
  • Kainate Receptors: Licostinel similarly antagonizes kainate receptor responses at high micromolar concentrations. Its efficacy varies across kainate receptor subtypes (GluK1-GluK5), with greater potency observed at GluK1 and GluK2 subtypes [8]. This polypharmacology likely stems from structural similarities between the ligand-binding domains of ionotropic glutamate receptors, particularly within the bilobed architecture where competitive antagonists bind.

The affinity of Licostinel for AMPA/kainate receptors (IC50 ~ 15-50 µM) is substantially lower than its affinity for the NMDA receptor glycine site (IC50 ~ 0.01-0.05 µM) [8]. This differential activity profile implies that under typical neuroprotective dosing regimens achieving low micromolar brain concentrations, NMDA receptor antagonism predominates. However, during conditions of impaired blood-brain barrier permeability or high-dose administration, significant AMPA/kainate receptor blockade may occur, potentially extending its inhibitory spectrum across multiple excitotoxic pathways.

Table 3: Concentration-Dependent Receptor Affinity Profile of Licostinel

Receptor TypePrimary SubunitsLicostinel IC50/EC50Mechanism of Action
NMDA (GlyB site)GluN110-50 nMCompetitive antagonism
AMPAGluA1-415-30 µMNon-competitive antagonism
Kainate (GluK1)GluK120-35 µMNon-competitive antagonism
Kainate (GluK2)GluK225-50 µMNon-competitive antagonism
Metabotropic (Group I)mGluR1/5>100 µM (minimal effect)Negligible interaction

Implications for Dual-Target Neuroprotection Strategies

The dual inhibitory activity of Licostinel positions it uniquely within neuroprotective pharmacology, aligning with the conceptual shift towards multi-target therapeutics for complex pathologies like ischemic stroke:

  • Sequential Excitotoxic Cascade: Cerebral ischemia triggers massive glutamate release, causing rapid depolarization via AMPA/kainate receptor activation. This depolarization relieves the Mg²⁺ block of NMDA receptors, permitting catastrophic Ca²⁺ influx. By inhibiting both receptor families—albeit with different potency thresholds—Licostinel potentially disrupts this sequential cascade at two critical points: dampening initial hyperexcitability (via AMPA/kainate effects at higher concentrations) and blocking sustained Ca²⁺ overload (via NMDA glycine site antagonism) [3] [7].
  • Complementary Mechanisms: AMPA receptor activation contributes significantly to fast excitotoxic injury and edema formation, while NMDA receptors mediate delayed calcium-dependent injury cascades. Licostinel's secondary AMPA/kainate inhibition may offer early cytoprotection, bridging the therapeutic window between initial insult and peak NMDA-mediated damage [7] [8].
  • Synergy with Primary Action: Combined antagonism may yield supra-additive effects. Preclinical studies demonstrate that co-administration of glycine-site antagonists with AMPA receptor blockers (e.g., NBQX) often provides greater neuroprotection than either agent alone. Licostinel's inherent polypharmacology offers a single-molecule approximation of this combinational strategy [3] [7].

This multi-receptor inhibitory profile underscores the potential of quinoxalinedione derivatives as versatile scaffolds for developing neuroprotectants. Structural optimization efforts could potentially enhance affinity for AMPA/kainate receptors while maintaining potent glycine-site antagonism, creating truly balanced dual-target inhibitors. However, careful dose optimization remains crucial to leverage this polypharmacology without risking excessive neuronal silencing, which might impair recovery or induce cognitive side effects [7] [9].

Properties

CAS Number

153504-81-5

Product Name

Licostinel

IUPAC Name

6,7-dichloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione

Molecular Formula

C8H3Cl2N3O4

Molecular Weight

276.03 g/mol

InChI

InChI=1S/C8H3Cl2N3O4/c9-2-1-3-5(6(4(2)10)13(16)17)12-8(15)7(14)11-3/h1H,(H,11,14)(H,12,15)

InChI Key

CHFSOFHQIZKQCR-UHFFFAOYSA-N

SMILES

C1=C2C(=C(C(=C1Cl)Cl)[N+](=O)[O-])NC(=O)C(=O)N2

Solubility

Soluble in DMSO

Synonyms

5-nitro-6,7-dichloro-2,3-quinoxalinedione
6,7-dichloro-1,4-dihydro-5-nitro-2,3-quinoxalinedione
6,7-dichloro-5-nitro-2,3-quinoxalinedione
ACEA 1021
ACEA-1021
licostinel

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)[N+](=O)[O-])NC(=O)C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.